5-Ethyl-3,3-dimethyloxolan-2-one
Overview
Description
5-Ethyl-3,3-dimethyloxolan-2-one: is an organic compound with the molecular formula C7H12O2
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyl-3,3-dimethyloxolan-2-one typically involves the cyclization of appropriate precursors. One common method is the acid-catalyzed cyclization of 5-ethyl-3,3-dimethylpentanoic acid. The reaction is carried out under reflux conditions in the presence of a strong acid such as sulfuric acid or hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters ensures high efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 5-Ethyl-3,3-dimethyloxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the lactone to its corresponding diol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed:
Oxidation: 5-Ethyl-3,3-dimethylpentanoic acid.
Reduction: 5-Ethyl-3,3-dimethylpentane-1,5-diol.
Substitution: Various substituted oxolanes depending on the reagents used.
Scientific Research Applications
Chemistry: 5-Ethyl-3,3-dimethyloxolan-2-one is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological systems can provide insights into new therapeutic agents.
Medicine: The compound’s derivatives are explored for their pharmacological properties. Research is ongoing to determine their efficacy in treating various diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it a valuable component in manufacturing processes.
Mechanism of Action
The mechanism of action of 5-Ethyl-3,3-dimethyloxolan-2-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
3,3-Dimethyloxolan-2-one: Lacks the ethyl substituent, resulting in different chemical properties.
5-Methyl-3,3-dimethyloxolan-2-one: Has a methyl group instead of an ethyl group, affecting its reactivity and applications.
4-Ethyl-3,3-dimethyloxolan-2-one: The position of the ethyl group changes, leading to variations in chemical behavior.
Uniqueness: 5-Ethyl-3,3-dimethyloxolan-2-one is unique due to its specific substitution pattern, which influences its chemical reactivity and potential applications. The presence of both ethyl and dimethyl groups provides a balance of steric and electronic effects, making it a versatile compound in various fields of research and industry.
Properties
IUPAC Name |
5-ethyl-3,3-dimethyloxolan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-4-6-5-8(2,3)7(9)10-6/h6H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFJKSWYZVSYBRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC(C(=O)O1)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10495524 | |
Record name | 5-Ethyl-3,3-dimethyloxolan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10495524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54491-23-5 | |
Record name | 5-Ethyl-3,3-dimethyloxolan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10495524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.